molecular formula C11H13Cl2N B12880263 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12880263
M. Wt: 230.13 g/mol
InChI Key: MQFOXRPPOLGZNZ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine (: 525538-60-7) is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.14 g/mol. It features a pyrrolidine ring, a key nitrogen-containing heterocycle that is a fundamental scaffold in medicinal chemistry due to its presence in a wide range of bioactive molecules . This specific derivative is substituted with a 2,6-dichlorophenyl group and a methyl group, making it a valuable intermediate for synthetic and drug discovery programs. The dichlorophenyl moiety is a common pharmacophore in anti-inflammatory agents, as evidenced by its presence in drugs like Diclofenac, and is often involved in cytochrome P450-mediated bioactivation pathways . Researchers can utilize this compound as a key synthetic building block for the development of novel molecules with potential pharmacological activity. Its structure is conducive to further chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening. Potential research applications include, but are not limited to, the exploration of new anti-inflammatory agents, central nervous system (CNS) modulators, and antioxidants. The presence of the pyrrolidine ring suggests potential for influencing a compound's conformation, solubility, and binding affinity to biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's safety data sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a controlled environment.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)11-8(12)3-2-4-9(11)13/h2-4,7,10,14H,5-6H2,1H3

InChI Key

MQFOXRPPOLGZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)amino)-2-imidazoline hydrochloride)

  • Structural Differences: Clonidine features an imidazoline ring (a five-membered ring with two nitrogen atoms), whereas 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has a pyrrolidine ring (one nitrogen atom).
  • Functional Implications: Clonidine is a well-established α₂-adrenergic receptor agonist used clinically as an antihypertensive and sedative. The imidazoline ring and amino group are critical for its receptor interaction .

EP 4 374 877 A2 Patent Compound

  • Structural Differences: The patent compound (Example 329) incorporates a fused pyrrolo[1,2-b]pyridazine core with a 2,6-dichloro-4-hydroxyphenyl group and additional substituents (e.g., trifluoromethylpyridines). The hydroxyl group on the phenyl ring enhances polarity, contrasting with the non-polar dichlorophenyl group in the target compound.
  • Hydroxyl and trifluoromethyl groups may improve solubility and target specificity .

Pyridine Derivatives (e.g., (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol)

  • Structural Differences :
    • Pyridine derivatives feature an aromatic six-membered ring with one nitrogen atom, contrasting with the saturated pyrrolidine core.
    • Substituents like dimethoxymethyl and hydroxymethyl groups introduce distinct electronic and steric profiles.
  • Functional Implications :
    • Aromatic pyridine rings often participate in π-π stacking interactions, whereas pyrrolidine’s flexibility may favor conformational adaptability in binding pockets.
    • The hydroxymethyl group in pyridine derivatives could enhance water solubility compared to the methyl group in the pyrrolidine analog .

Table 1: Key Comparative Data

Compound Core Structure Key Substituents Synthetic Route (Generalized) LogP (Estimated)
This compound Pyrrolidine 2,6-Dichlorophenyl, 4-methyl Cyclization of γ-chloroamines ~3.5 (predicted)
Clonidine Hydrochloride Imidazoline 2,6-Dichlorophenyl, amino linkage Condensation of dichloroaniline with ethylenediamine derivatives 1.8 (reported)
EP 4 374 877 A2 Example 329 Pyrrolo-pyridazine 2,6-Dichloro-4-hydroxyphenyl, trifluoromethylpyridines Multi-step coupling and cyclization ~4.2 (predicted)
Pyridine Derivative (Example) Pyridine Chloro, dimethoxymethyl, hydroxymethyl Friedel-Crafts alkylation ~2.1 (predicted)

Notes:

  • Synthetic routes are generalized; specific conditions (e.g., catalysts, temperatures) vary widely.

Biological Activity

2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for this context)
  • Molecular Formula : C11H12Cl2N
  • Molecular Weight : 245.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Effects : Similar compounds in the pyrrolidine family have shown anticonvulsant properties. Studies involving derivatives of pyrrolidine have demonstrated significant efficacy in animal models for epilepsy, suggesting that this compound may also possess similar effects .
  • Antinociceptive Activity : The compound has potential analgesic effects, as evidenced by studies that measure its impact on pain response in animal models. For instance, compounds with similar structures have been shown to reduce pain perception in formalin tests .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This is a common feature among many pyrrolidine derivatives .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in modulating excitability and neurotransmitter release in the nervous system . The modulation of these channels can lead to both anticonvulsant and analgesic effects.

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A study evaluated the anticonvulsant activity of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated significant protection against seizures induced by pentylenetetrazole and pilocarpine in mice .
  • Pain Response Analysis :
    • In a formalin test assessing antinociceptive properties, compounds similar to this compound showed a marked reduction in pain response during both acute and inflammatory phases of pain .

Comparative Analysis with Similar Compounds

Compound NameAnticonvulsant ActivityAntinociceptive ActivityAntimicrobial Activity
This compoundModerateSignificantPreliminary evidence
Pyrrolidine-2,5-dioneHighModerateLimited
3-MethylpyrrolidineModerateSignificantNot established

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling 2,6-dichlorophenyl precursors with pyrrolidine derivatives under catalytic conditions. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions can be employed. Optimization strategies include:
  • Solvent selection : Dichloromethane or THF for improved solubility of aromatic intermediates .
  • Temperature control : Reactions at 60–80°C often balance reactivity and byproduct suppression .
  • Catalyst screening : Pd(PPh₃)₄ or CuI for coupling efficiency .
    Yields (67–81%) can be enhanced via iterative purification (e.g., column chromatography) and monitoring reaction progress by TLC .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.5 ppm for dichlorophenyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 274.03) .
  • Melting Point Analysis : Consistency with literature values (e.g., 268–287°C for analogs) indicates crystallinity .

Q. What safety precautions are critical when handling chlorinated aryl compounds like 2-(2,6-Dichlorophenyl)-4-methylpyrrididine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
  • Emergency Protocols : Use Chemtrec (1-800-424-9300) for spills or inhalation incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays) to control variables like cell type and incubation time .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate potency from assay-specific artifacts .
  • Structural Modifications : Introduce substituents (e.g., methyl or fluoro groups) to isolate steric/electronic effects on activity .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound derivatives toward target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .

Q. How does the steric and electronic effects of the 2,6-dichlorophenyl group influence the reactivity and pharmacological profile of this compound?

  • Methodological Answer :
  • Steric Effects : The ortho-chloro substituents hinder rotational freedom, stabilizing planar conformations critical for receptor binding .
  • Electronic Effects : Electron-withdrawing Cl atoms enhance electrophilicity, facilitating nucleophilic attacks in pro-drug activation .
  • Pharmacological Impact : Increased logP (lipophilicity) improves blood-brain barrier penetration but may reduce aqueous solubility .

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